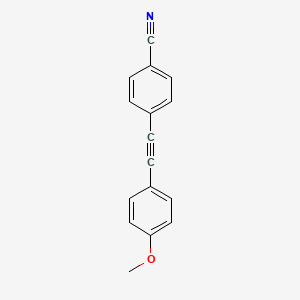
Fmoc-2,4-二甲基-dl-苯丙氨酸
描述
Fmoc-2,4-dimethyl-dl-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,4-dimethyl-dl-phenylalanine. This modification is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
科学研究应用
Fmoc-2,4-dimethyl-dl-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is utilized in the study of protein structure and function.
作用机制
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
生化分析
Biochemical Properties
Fmoc-2,4-dimethyl-dl-phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate and efficient synthesis of peptides, as the Fmoc group ensures that the amino group remains protected until the desired point in the synthesis process .
Cellular Effects
Fmoc-2,4-dimethyl-dl-phenylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes and proteins involved in these processes. For instance, it may alter the phosphorylation status of signaling proteins, thereby impacting signal transduction pathways. Additionally, Fmoc-2,4-dimethyl-dl-phenylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Fmoc-2,4-dimethyl-dl-phenylalanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Fmoc group can form stable complexes with enzymes and proteins, thereby modulating their activity. For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, Fmoc-2,4-dimethyl-dl-phenylalanine can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2,4-dimethyl-dl-phenylalanine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. This degradation can affect its efficacy in peptide synthesis and other biochemical applications. Long-term studies have shown that Fmoc-2,4-dimethyl-dl-phenylalanine can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Fmoc-2,4-dimethyl-dl-phenylalanine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively modulate biochemical processes. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
Fmoc-2,4-dimethyl-dl-phenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of Fmoc-2,4-dimethyl-dl-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of Fmoc-2,4-dimethyl-dl-phenylalanine can influence its efficacy and activity in biochemical reactions .
Subcellular Localization
Fmoc-2,4-dimethyl-dl-phenylalanine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in peptide synthesis and other biochemical processes, as it ensures that the compound is present in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,4-dimethyl-dl-phenylalanine typically involves the protection of the amino group of 2,4-dimethyl-dl-phenylalanine with the Fmoc group. This can be achieved through the reaction of 2,4-dimethyl-dl-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-2,4-dimethyl-dl-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Fmoc-2,4-dimethyl-dl-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Fmoc group is commonly removed using piperidine in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
Fmoc-phenylalanine: Similar to Fmoc-2,4-dimethyl-dl-phenylalanine but without the methyl groups on the phenyl ring.
Fmoc-3,4,5-trifluoro-D-phenylalanine: Contains trifluoromethyl groups instead of methyl groups.
Fmoc-3-chloro-L-phenylalanine: Contains a chlorine atom on the phenyl ring.
Uniqueness
Fmoc-2,4-dimethyl-dl-phenylalanine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This modification can affect the reactivity and selectivity of the compound in peptide synthesis and other chemical reactions .
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



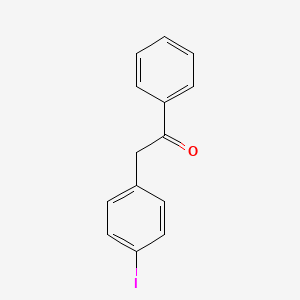

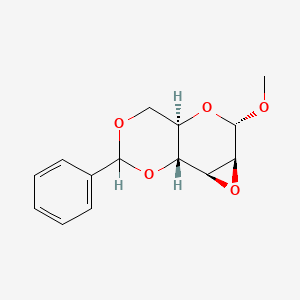
![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)

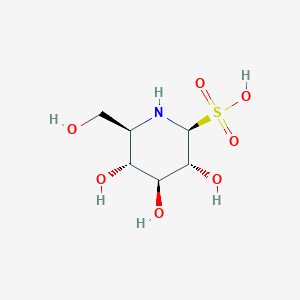
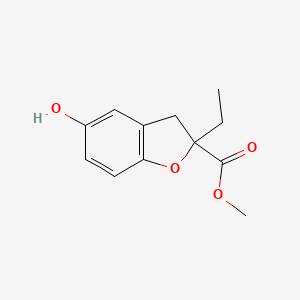
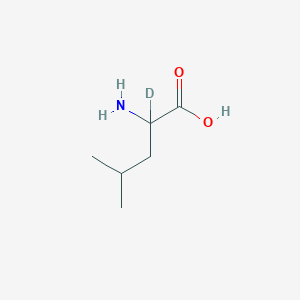

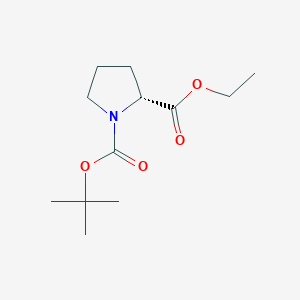

![[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1639795.png)
